Boc-D-Dab(Z)-OH.DCHA
CAS No.: 101854-42-6
Cat. No.: VC0557116
Molecular Formula:
Molecular Weight: 533.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101854-42-6 |
|---|---|
| Molecular Weight | 533.7 |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 |
| SMILES | CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Composition
Molecular Structure
Boc-D-Dab(Z)-OH.DCHA belongs to the class of protected amino acid derivatives. The molecular structure consists of a D-diaminobutyric acid (D-Dab) backbone with two protecting groups: a tert-butoxycarbonyl (Boc) group protecting the alpha-amino position and a benzyloxycarbonyl (Z or Cbz) group protecting the gamma-amino position. This structure is formulated as a salt with dicyclohexylamine (DCHA), which enhances its crystallinity and stability . The stereochemistry at the alpha carbon is R-configuration (D-configuration in amino acid nomenclature), which is a critical aspect of its structural identity and biological activity .
Molecular Formula and Weight
The compound has a well-defined molecular composition with precise physicochemical parameters as outlined in Table 1.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C29H47N3O6 | |
| Molecular Weight | 533.7 g/mol | |
| Exact Mass | 533.34648623 Da | |
| Monoisotopic Mass | 533.34648623 Da |
Table 1: Basic molecular parameters of Boc-D-Dab(Z)-OH.DCHA
Structural Components
The structure can be broken down into three main components: the protected D-diaminobutyric acid core, identified as (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid, and the dicyclohexylamine counter-ion . The protected amino acid core carries the functional groups that define the reactivity and utility of this compound in peptide synthesis and other applications. The presence of both Boc and Z protecting groups allows for orthogonal deprotection strategies, where each group can be selectively removed under different reaction conditions .
Nomenclature and Identification
Systematic Naming
The compound possesses multiple systematic names that reflect its complex structure. The IUPAC name is N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid . This lengthy name precisely describes the molecular arrangement, identifying both the protected amino acid portion and the dicyclohexylamine component. Alternative systematic names include Dicyclohexylamine (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, which emphasizes its salt nature .
Common Identifiers
Multiple identifiers and synonyms exist for this compound, facilitating its identification across different chemical databases and research contexts as shown in Table 2.
| Identifier Type | Value |
|---|---|
| CAS Number | 101854-42-6 |
| DSSTox Substance ID | DTXSID10669960 |
| Wikidata | Q72448829 |
| Common Abbreviation | Boc-D-Dab(Z)-OH.DCHA |
| MDL Number | MFCD00798628 |
Table 2: Key identifiers for Boc-D-Dab(Z)-OH.DCHA
Alternative Names and Abbreviations
The compound is known by several alternative names in the scientific literature and commercial catalogs. These include Boc-D-Dab(Z)-OH·DCHA, (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt, and N-alpha-t-Butyloxycarbonyl-N-gamma-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine . The variation in nomenclature reflects different conventions for describing the protecting groups and salt formation, although they all refer to the same chemical entity .
Physical and Chemical Properties
Thermodynamic Properties
The thermodynamic properties provide insights into the compound's behavior under various temperature conditions, as outlined in Table 3.
Table 3: Thermodynamic properties of Boc-D-Dab(Z)-OH.DCHA
Molecular and Structural Properties
The compound possesses several key molecular properties that influence its behavior in chemical reactions and biological systems, as detailed in Table 4.
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 12 | |
| PSA (Polar Surface Area) | 125.99000 | |
| LogP | 6.69490 |
Table 4: Molecular properties affecting reactivity and solubility
These molecular properties provide valuable information about the compound's potential interactions. The hydrogen bond donor and acceptor counts indicate substantial capacity for intermolecular interactions, while the rotatable bond count suggests conformational flexibility . The polar surface area and LogP values provide insights into the molecule's polarity and lipophilicity, which influence its solubility in different solvents and potential membrane permeability in biological contexts .
Applications and Relevance
Peptide Synthesis Applications
Boc-D-Dab(Z)-OH.DCHA is primarily utilized in peptide synthesis as a building block for introducing D-diaminobutyric acid residues into peptide sequences . The orthogonal protection scheme (Boc at alpha-amino and Z at gamma-amino positions) allows for selective deprotection strategies during stepwise peptide synthesis. This is particularly valuable when constructing peptides with complex structures or when specific side-chain modifications are required . The D-configuration of the amino acid backbone can impart increased resistance to enzymatic degradation in the resulting peptides, which is a desirable property for therapeutic peptides with improved in vivo stability.
Pharmaceutical Research
There is an indication that Boc-D-Dab(Z)-OH.DCHA may be used in the development of "modified synthetic enkephalin" derivatives . Enkephalins are endogenous opioid pentapeptides with important roles in pain perception. The incorporation of D-amino acids and non-standard amino acids like D-diaminobutyric acid can significantly alter the pharmacological properties, including receptor selectivity, potency, and metabolic stability of enkephalin analogs . Such modifications are central to pharmaceutical research aimed at developing improved analgesics with reduced side effects.
Research Tool in Structural Biology
Protected amino acids like Boc-D-Dab(Z)-OH.DCHA serve as valuable research tools in structural biology studies. They enable the systematic modification of peptide and protein structures to investigate structure-activity relationships. The incorporation of D-diaminobutyric acid can introduce additional positive charges and hydrogen bonding capabilities at specific positions within a peptide sequence, allowing researchers to probe the importance of these interactions for biological activity and conformational stability .
Spectroscopic and Analytical Characterization
Structural Identifiers for Analysis
The compound possesses several identifiers that facilitate its characterization through various analytical techniques. The InChI and SMILES notations provide standardized representations of its molecular structure as shown in Table 5.
| Identifier Type | String | Source |
|---|---|---|
| InChI | InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |
| InChIKey | CBSVEVKFQHTZSP-BTQNPOSSSA-N | |
| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Table 5: Structural identifiers for analytical characterization
These identifiers are essential for database searches and spectral library matching in analytical chemistry. They encode the complete structural information, including stereochemistry, connectivity, and composition of the compound .
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